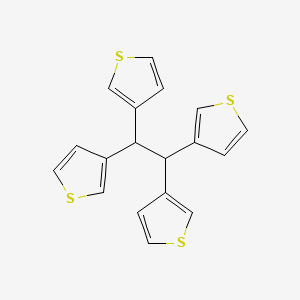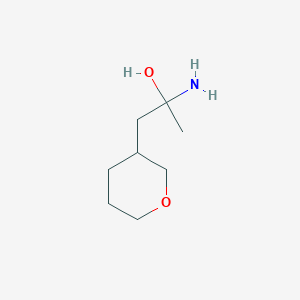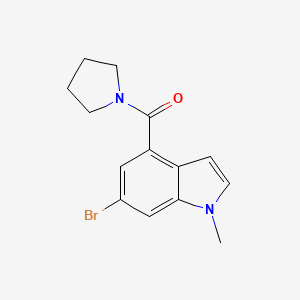
1,1,2,2-Tetra(thiophen-3-yl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetra(thiophen-3-yl)ethane is an organic compound characterized by the presence of four thiophene rings attached to an ethane backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic and photophysical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-tetra(thiophen-3-yl)ethane typically involves the coupling of thiophene derivatives with an ethane core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where thiophene boronic acids or stannanes react with ethane dihalides under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis would likely involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetra(thiophen-3-yl)ethane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
1,1,2,2-Tetra(thiophen-3-yl)ethane has been explored for various scientific research applications:
Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Bioimaging: The compound’s photophysical properties are leveraged for imaging applications in biological systems.
Super Resolution Microscopy: Utilized in advanced microscopy techniques for high-resolution imaging
Mechanism of Action
The mechanism by which 1,1,2,2-tetra(thiophen-3-yl)ethane exerts its effects is primarily through its electronic structure. The thiophene rings contribute to the compound’s ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in electronic devices and bioimaging applications. The restriction of intramolecular motions (RIM) is a key factor in its aggregation-induced emission (AIE) behavior, which enhances its luminescent properties in the solid state .
Comparison with Similar Compounds
1,1,2,2-Tetra(thiophen-2-yl)ethene: Similar in structure but with thiophene rings at different positions, affecting its electronic properties.
1,2-Di(thiophen-2-yl)ethene: A simpler analog with only two thiophene rings, used in similar applications but with different efficiency and properties
Uniqueness: 1,1,2,2-Tetra(thiophen-3-yl)ethane stands out due to its four thiophene rings, which provide a higher degree of conjugation and electronic interaction. This results in enhanced photophysical properties, making it more suitable for applications requiring high luminescence and electronic conductivity .
Properties
Molecular Formula |
C18H14S4 |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
3-[1,2,2-tri(thiophen-3-yl)ethyl]thiophene |
InChI |
InChI=1S/C18H14S4/c1-5-19-9-13(1)17(14-2-6-20-10-14)18(15-3-7-21-11-15)16-4-8-22-12-16/h1-12,17-18H |
InChI Key |
CEIXOMATXHJSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C(C2=CSC=C2)C(C3=CSC=C3)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)



![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)


